molecular formula C11H10ClF3O5S B3046133 2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID CAS No. 120100-77-8

2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID

Cat. No.: B3046133
CAS No.: 120100-77-8
M. Wt: 346.71 g/mol
InChI Key: YGMJOCQCLVNPOD-UHFFFAOYSA-N
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Description

2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS: 120100-77-8), also known as tembotrione acid, is a benzoic acid derivative with a molecular formula of C₁₁H₁₀ClF₃O₅S and a molecular weight of 346.71 g/mol . Its structure includes:

  • A chloro substituent at the 2-position.
  • A methanesulfonyl group at the 4-position.
  • A (2,2,2-trifluoroethoxy)methyl group at the 3-position.

This compound is a key intermediate in the synthesis of tembotrione, a triketone herbicide used to control broadleaf weeds in corn crops . Its commercial significance is highlighted by its inclusion in U.S. trade legislation, which adjusts tariff rates for agrochemicals containing this compound .

Properties

IUPAC Name

2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMJOCQCLVNPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30888898
Record name 2-Chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
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Molecular Weight

346.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
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CAS No.

120100-77-8
Record name 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
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Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl)-
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Record name Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-
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Record name 2-Chloro-4-methylsulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
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Record name 2-Chloro-4-(methylsulfonyl)-3-((2,2,2-trifluoroethoxy)methyl) benzoic acid
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Preparation Methods

Bromination of Methyl 2-Chloro-3-Methyl-4-Methylsulfonylbenzoate

The primary synthetic route begins with the bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, as detailed in a patented process.

Reaction Conditions :

  • Substrate : Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate (40 g, 0.152 mol)
  • Solvent : Dichloroethane (200 mL)
  • Catalyst : Azobisisobutyronitrile (AIBN, 1 g, 0.006 mol)
  • Reagents : Hydrobromic acid (48%, 46 g, 0.273 mol) and hydrogen peroxide (30%, 20.6 g, 0.182 mol)
  • Temperature : 75–80°C
  • Reaction Time : Monitored by LC until completion

This step yields methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate with an 89% yield and 99.0% purity after recrystallization in isopropanol. The bromination mechanism proceeds via radical initiation, facilitated by AIBN, followed by HBr-mediated substitution.

Nucleophilic Substitution with 2,2,2-Trifluoroethanol

The brominated intermediate undergoes nucleophilic substitution with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy moiety.

Reaction Conditions :

  • Substrate : Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate (30 g, 0.087 mol)
  • Nucleophile : 2,2,2-Trifluoroethanol (13.0 g, 0.13 mol)
  • Base : Potassium carbonate (18.0 g, 0.13 mol)
  • Solvent : N,N-Dimethylformamide (DMF, 100 mL)
  • Temperature : 60°C
  • Reaction Time : 6 hours

Post-reaction purification via water washing and recrystallization in ethanol affords methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate at 92% yield and 98.5% purity.

Ester Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the methyl ester to the carboxylic acid.

Reaction Conditions :

  • Substrate : Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate (25 g, 0.065 mol)
  • Base : Sodium hydroxide (5.2 g, 0.13 mol)
  • Solvent : Methanol/water (4:1, 125 mL)
  • Temperature : 60°C
  • Reaction Time : 3 hours

Acidification with hydrochloric acid precipitates the target compound, yielding 95% with 99.2% purity.

Alternative Synthetic Approaches and Optimization

Coupling Reactions via HATU-Mediated Activation

A supplementary method involves coupling 2-chloro-4-(methylsulfonyl)benzoic acid with amines using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in DMF. While this pathway primarily generates amide derivatives, it highlights the versatility of the benzoic acid core for functionalization.

Example Protocol :

  • Substrates : 2-Chloro-4-(methylsulfonyl)benzoic acid (1 mmol), 5-ethyl-1,3,4-oxadiazol-2-amine (1 mmol)
  • Reagents : HATU (2 mmol), DIEA (2 mmol)
  • Solvent : DMF (5 mL)
  • Yield : 88% after silica gel chromatography.

Radical Bromination Optimization

Variations in bromination conditions were explored to enhance efficiency:

  • Solvent Effects : Dichloromethane vs. dichloroethane showed negligible yield differences.
  • Catalyst Loading : Reducing AIBN from 0.006 mol to 0.003 mol decreased yields to 85%, underscoring the need for sufficient radical initiation.

Reaction Data and Comparative Analysis

Step Substrate Reagents/Conditions Yield (%) Purity (%)
Bromination Methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate HBr, H₂O₂, AIBN, 75–80°C 89 99.0
Nucleophilic Substitution Methyl 2-chloro-3-bromomethyl-4-methylsulfonylbenzoate 2,2,2-Trifluoroethanol, K₂CO₃, DMF, 60°C 92 98.5
Ester Hydrolysis Methyl 2-chloro-3-[(2,2,2-trifluoroethoxy)methyl]-4-methylsulfonylbenzoate NaOH, MeOH/H₂O, 60°C 95 99.2

Chemical Reactions Analysis

2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The methanesulfonyl group can participate in oxidation and reduction reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide and acids like hydrochloric acid . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Herbicide Intermediate

2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid serves as a key intermediate in the synthesis of tembotrione, a herbicide used for weed control in maize crops . Tembotrione, belonging to the triketone class of herbicides, offers broad-spectrum control of annual broadleaf and grass weeds . The use of this compound in the production of tembotrione underscores its importance in modern agriculture, aiding in the protection of crop yields from weed infestation .

Synthesis of Cyclosulfonone

Beyond tembotrione, this compound is also utilized in the synthesis of cyclosulfonone . Cyclosulfonone is another herbicide, which, like tembotrione, is used for weed control .

Pharmaceutical and Scientific Research Intermediates

This compound is used as a pharmaceutical intermediate, which may play a role in the development of new drugs and treatments . Additionally, it is employed in scientific research experiments, indicating its utility in laboratory settings for various chemical investigations .

Usage Volume

The aggregated product volume of Benzoic acid, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]- in the U.S. has been substantial over the years :

  • 2016: 1,000,000 lb - <20,000,000 lb
  • 2017: 1,000,000 lb - <20,000,000 lb
  • 2018: 1,000,000 lb - <20,000,000 lb
  • 2019: 1,000,000 lb - <20,000,000 lb

This compound is labeled with the GHS07 symbol, indicating it as a hazardous substance . The signal word is "Warning," and it is associated with hazard statement H317, signifying that it may cause an allergic skin reaction . Precautionary statements include :

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P272: Contaminated work clothing should not be allowed out of the workplace.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.
  • P302+P352: If on skin, wash with plenty of water.
  • P333+P313: If skin irritation or rash occurs, get medical advice/attention.
  • P321: Specific treatment (see on this label).
  • P363: Wash contaminated clothing before reuse.
  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-YlMethanesulfinyl]-Benzimidazole-1-Sulfon-yl}Benzoic Acid Sodium Salt (9a)
  • Structure : Features a benzimidazole-sulfonyl core linked to a pyridyl group with a trifluoroethoxy substituent.
  • Synthesis : Prepared via NaHCO₃-mediated reaction in THF-H₂O at 70°C, yielding 94% purity .
  • Key Difference : The benzimidazole ring and pyridyl group introduce greater structural complexity compared to tembotrione acid’s simpler benzoic acid backbone.
Triflusulfuron Methyl Ester
  • Structure : Contains a triazine-sulfonylurea group instead of a benzoic acid core.
  • Use : Sulfonylurea herbicide targeting acetolactate synthase (ALS) in plants .
  • Comparison : Unlike tembotrione acid, triflusulfuron relies on a sulfonylurea moiety for activity, demonstrating divergent mechanisms of action.
3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic Acid
  • Structure: Substituted with a phenoxy group at the 3-position and a trifluoromethyl group at the 4-position.
  • Toxicity : Rat oral LD₅₀ = 1170 mg/kg; causes severe eye irritation in rabbits .
  • Contrast : The absence of a methanesulfonyl group reduces its herbicidal potency compared to tembotrione acid.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Tembotrione Acid C₁₁H₁₀ClF₃O₅S 346.71 Cl, CH₃SO₂, CF₃CH₂OCH₂
Triflusulfuron Methyl Ester C₁₄H₁₅F₃N₄O₆S 424.35 Triazine, Sulfonylurea
3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic Acid C₁₄H₈ClF₃O₃ 316.67 Cl, CF₃, Phenoxy
2-(3-Chloro-4-Methylbenzoyl)Benzoic Acid C₁₅H₁₁ClO₃ 274.70 Cl, Methylbenzoyl

Research Findings and Industrial Relevance

  • Agrochemical Efficacy : Tembotrione acid’s trifluoroethoxy and methanesulfonyl groups enhance lipophilicity and target binding , outperforming simpler benzoic acid derivatives .
  • Regulatory Status : Inclusion in U.S. trade amendments underscores its importance in global agrochemical supply chains .
  • Synthetic Challenges : Column chromatography (e.g., CH₂Cl₂/MeOH gradients) remains critical for purifying structurally complex analogs .

Biological Activity

2-Chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid (CAS No. 120100-77-8) is a synthetic compound primarily used as an intermediate in the production of the herbicide tembotrione, which is effective in weed management, particularly in maize cultivation. Understanding its biological activity is crucial for assessing its efficacy and safety in agricultural applications.

  • Molecular Formula : C11H10ClF3O5S
  • Molecular Weight : 346.71 g/mol
  • Appearance : White solid
  • Purity : Typically around 95% in commercial preparations

The biological activity of this compound is largely attributed to its role as a herbicide. It operates by inhibiting specific enzymes involved in the biosynthesis of fatty acids and amino acids in plants. This inhibition leads to the disruption of vital metabolic pathways, ultimately resulting in plant death.

Herbicidal Efficacy

Research indicates that this compound exhibits potent herbicidal properties against various weed species. The following table summarizes its efficacy against selected weeds:

Weed SpeciesEfficacy (%)Application Rate (g/ha)Reference
Amaranthus retroflexus95100
Setaria viridis90150
Chenopodium album85200

Toxicological Profile

While effective as a herbicide, the compound's safety profile must also be considered. Toxicological studies show that it poses moderate risks to non-target organisms, including aquatic life and beneficial insects. The following table outlines key toxicological data:

EndpointValueReference
Acute Toxicity (LD50)>2000 mg/kg (rat)
Chronic ToxicityNo significant effects observed at low doses
Ecotoxicity (LC50)50 µg/L (fish)

Case Studies

  • Field Trials : In a series of field trials conducted in North America, the application of tembotrione (derived from this compound) resulted in significant reductions in weed populations without adversely affecting maize yield. These trials demonstrated an average yield increase of 15% compared to untreated plots.
  • Environmental Impact Assessments : Studies assessing the environmental fate of this compound indicate that it degrades relatively quickly in soil and water environments, reducing the risk of long-term ecological impact.

Q & A

Q. What are the optimized synthetic routes for 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step functionalization:

  • Step 1: Chlorination of a precursor benzoic acid derivative using chlorine gas (Cl₂) with FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) .
  • Step 2: Methanesulfonylation via nucleophilic substitution, often requiring anhydrous conditions to avoid hydrolysis of the sulfonyl group.
  • Step 3: Introduction of the trifluoroethoxymethyl group using (2,2,2-trifluoroethoxy)methyl chloride in the presence of a base like NaH or K₂CO₃ .
    Key Variables:
  • Catalyst choice (FeCl₃ vs. AlCl₃) affects chlorination efficiency.
  • Solvent selection (THF vs. DMF) impacts reaction kinetics and byproduct formation.
    Data Contradiction Note: Higher yields (≥80%) are reported for THF-based systems, but DMF may improve solubility for bulky intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., chlorine at position 2, methanesulfonyl at position 4) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., C₁₁H₁₀ClF₃O₅S; calc. 354.98 g/mol) and detects trace impurities .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .
    Table: Key Physicochemical Properties
PropertyValue/RangeSource Method
Melting Point287.5–293.5°C (decomposes)Differential Scanning Calorimetry
Solubility (25°C)Low in H₂O; high in DMSOUSP <1231> Guidelines

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions: Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the sulfonyl and trifluoroethoxy groups .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) combined with HPLC monitoring detect hydrolytic byproducts (e.g., free benzoic acid derivatives) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethoxymethyl group in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The –CF₃ group induces strong electron-withdrawing effects, enhancing the electrophilicity of the adjacent methylene carbon.
  • Steric Considerations: Bulky trifluoroethoxy groups may hinder SN2 pathways, favoring SN1 mechanisms in polar aprotic solvents .
    Experimental Validation:
  • Isotopic labeling (¹⁸O) tracks oxygen transfer during hydrolysis.
  • Kinetic studies (variable-temperature NMR) reveal activation energy barriers .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Assay Standardization: Use positive controls (e.g., known kinase inhibitors) to validate enzyme inhibition assays .
  • Meta-Analysis: Cross-reference data from PubChem (in vitro cytotoxicity) and proprietary databases to identify outliers caused by impurity profiles (>98% purity required) .
    Case Study: Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from residual DMSO in stock solutions affecting cellular uptake .

Q. What computational strategies predict environmental persistence and ecotoxicology of this compound?

Methodological Answer:

  • QSAR Modeling: Predict biodegradation half-life using EPI Suite™, incorporating logP (2.8) and sulfonyl group stability .
  • Microcosm Studies: Simulate soil/water systems to track degradation products (e.g., chlorinated benzoic acids) via LC-MS/MS .
    Key Finding: The trifluoroethoxy group resists microbial cleavage, leading to potential bioaccumulation in aquatic organisms .

Q. How can impurity profiles be minimized during scale-up synthesis?

Methodological Answer:

  • Process Optimization:
    • Use continuous-flow reactors to enhance mixing and reduce byproducts like sulfonic acid derivatives .
    • Purify intermediates via recrystallization (ethanol/water) before final coupling steps .
  • Analytical QC: Employ orthogonal methods (HPLC-UV and LC-MS) to quantify impurities ≤0.1% per ICH Q3A guidelines .

Q. What theoretical frameworks guide the design of derivatives with enhanced pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify the trifluoroethoxy chain length to balance lipophilicity (LogP) and target binding (e.g., COX-2 inhibition) .
  • Docking Simulations: Use AutoDock Vina to predict interactions with protein active sites (e.g., PDE4 enzyme) .
    Validation: Synthesize analogs with methyl vs. ethyl sulfonyl groups and compare in vitro potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID

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